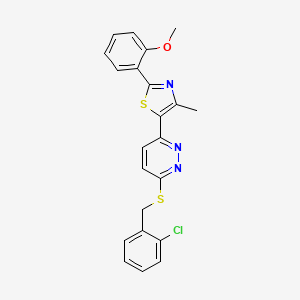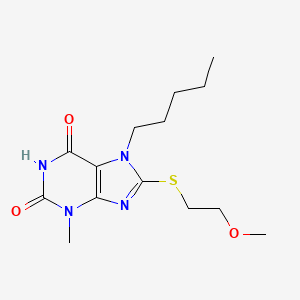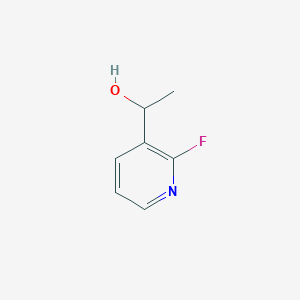
5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. This compound belongs to the thiazole family and possesses unique structural features that make it an attractive candidate for drug development. In
Applications De Recherche Scientifique
Antibacterial Activity
- A study has explored the synthesis of novel thieno[2,3-c]pyridazines, which are structurally related to the chemical , and their antibacterial activities. These compounds, synthesized using a compound structurally similar to the one you're interested in, showed promising antibacterial properties (Al-Kamali et al., 2014).
Corrosion Inhibition
- Research involving substituted pyridazines, closely related to the compound , has been conducted to study their effect on copper corrosion inhibition. The study utilized density functional theory calculations to explore their protective capabilities against corrosion (Zarrouk et al., 2012).
Metabolism Study in Pharmaceuticals
- A metabolism study was carried out on a compound with structural similarities, focusing on the structure determination of its main metabolite. This study provides insights into the metabolic pathways and transformations of such chemical structures (Varynskyi & Kaplaushenko, 2020).
Antioxidant and Antitumor Activity
- The synthesis and modeling of thiazole derivatives, related to the compound , were investigated for their antioxidant and antitumor activities. These derivatives showed potential as therapeutic agents in the treatment of cancer and oxidative stress-related diseases (Hossan, 2020).
Dyeing Polyester Fibers
- Novel heterocyclic compounds, including ones structurally related to the chemical , were synthesized and used for dyeing polyester fibers. These compounds also exhibited antimicrobial and antitumor activities, demonstrating their versatility in both textile and medical applications (Khalifa et al., 2015).
Propriétés
IUPAC Name |
5-[6-[(2-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS2/c1-14-21(29-22(24-14)16-8-4-6-10-19(16)27-2)18-11-12-20(26-25-18)28-13-15-7-3-5-9-17(15)23/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVPXAINMDFCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2406909.png)
![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)



![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)

![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)



